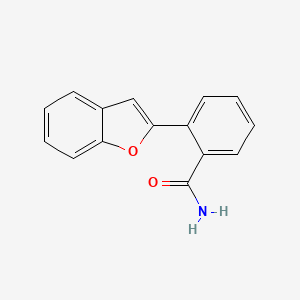

2-(1-benzofuran-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-15(17)12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)18-14/h1-9H,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPKYODQHXCPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Benzofuran 2 Yl Benzamide and Its Analogues

Retrosynthetic Analysis of the 2-(1-benzofuran-2-yl)benzamide Core

A retrosynthetic analysis of this compound reveals several key disconnections. The primary amide bond can be disconnected to reveal 2-(1-benzofuran-2-yl)benzoic acid and ammonia (B1221849) or an ammonia equivalent. This carboxylic acid intermediate is central to many synthetic strategies. Further disconnection of the bond between the benzofuran (B130515) and benzene (B151609) rings suggests a coupling reaction between a benzofuran-2-yl organometallic or halide species and a 2-halobenzoic acid derivative. Alternatively, the benzofuran ring itself can be constructed in a later stage of the synthesis. This involves the formation of the furan (B31954) ring fused to a pre-existing benzene ring, often through intramolecular cyclization reactions.

Classical Synthetic Routes to the this compound Structure

Traditional methods for synthesizing the this compound scaffold have relied on multi-step sequences involving condensation and coupling reactions, alongside established methods for benzofuran ring formation.

Multi-step Synthesis Approaches

Classical syntheses often commence with the construction of a key intermediate, such as 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid, which is then elaborated to the desired amide. nih.gov One common multi-step approach involves obtaining a starting acid, which is then treated with oxalyl chloride and an ammonium (B1175870) solution to form the corresponding amide derivative. nih.gov

Condensation and Coupling Reactions in Benzamide (B126) Synthesis

The formation of the benzamide moiety is a critical step. Direct condensation of a carboxylic acid with an amine is a fundamental method. researchgate.net For instance, the reaction of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid with various amines using a coupling agent like ethyl-(N′,N′-dimethylamino)propyl carbodiimide (B86325) hydrochloride (EDC.HCl) has been reported to produce the corresponding amides. researchgate.net Another approach involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth to catalyze the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a greener alternative. researchgate.net Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has also been developed for the synthesis of related heterocyclic structures. rsc.org

Coupling reactions provide another versatile route to C-N bond formation. These reactions typically involve connecting two aromatic rings, where one acts as an electrophile (often an aryl halide) and the other as a nucleophile (an organometallic reagent), facilitated by a catalyst, commonly palladium. youtube.com

Formation of the Benzofuran Ring System

The construction of the benzofuran ring is a cornerstone of these syntheses. A variety of methods have been established for this purpose:

From Salicylaldehydes: Salicylaldehyde (B1680747) can be treated with chloroacetone (B47974) in the presence of anhydrous potassium carbonate to yield 2-acetylbenzofuran. ijrpc.com

From Phenols and Alkynes: Palladium-catalyzed one-pot synthesis from 2-chlorophenols and alkynes is an effective method. organic-chemistry.org

Intramolecular Cyclization: The cyclization of o-allylphenol derivatives, which can be generated from arynes and aryl allyl sulfoxides, is another route. mdpi.com

From o-Halo-Benzylketones: Palladium-catalyzed ring closure of aryl o-bromobenzyl ketones provides a direct path to 2-arylbenzofurans. mdpi.com

Modern Synthetic Advancements for this compound and its Derivatives

Contemporary synthetic chemistry has introduced more efficient and versatile methods, particularly through the use of transition metal catalysis.

Catalytic Approaches (e.g., Palladium- or Copper-Catalyzed Reactions)

Palladium and copper catalysts have revolutionized the synthesis of benzofurans and their derivatives.

Palladium-Catalyzed Reactions:

Palladium catalysis is widely used for C-H activation and cross-coupling reactions to form the benzofuran core and to couple the benzofuran moiety to the benzamide precursor.

| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |

| Pd(OAc)2, CuCl2 | Benzofurans, Triarylantimony difluorides | 2-Arylbenzofurans | Moderate to high | nih.gov |

| Pd(OAc)2, bpy, toluene | Aryl boronic acid, 2-(2-formylphenoxy) acetonitriles | Benzoyl-substituted benzofurans | Not specified | nih.gov |

| Pd catalyst | 2-Hydroxystyrenes, Iodobenzenes | Benzofurans | Not specified | rsc.org |

| Pd catalyst | 2-Chlorophenols, Alkynes | Benzofurans | Not specified | organic-chemistry.org |

| Pd(II) catalyst | o-Cinnamyl phenols | 2-Benzyl benzofurans | Good | mdpi.com |

A notable palladium-catalyzed method involves the reaction of 2-hydroxystyrenes with iodobenzenes via a C–H activation/oxidation tandem reaction. rsc.org Another approach is the C–H arylation of benzofurans with triarylantimony difluorides, catalyzed by palladium acetate (B1210297), to produce 2-arylbenzofurans. nih.gov Furthermore, palladium-catalyzed synthesis of benzoyl-substituted benzofurans has been achieved by reacting aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. nih.gov

Copper-Catalyzed Reactions:

Copper catalysts are also prominent, particularly in amidation and C-O bond formation reactions.

| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |

| CuI, 1,2-diamine ligand | Aryl halides, Amides | Aryl amides | Not specified | nih.gov |

| Cu(II) acetate, 2,6-lutidine | Arylboronic acids, Amines | Diarylamines/N-alkyl anilines | Good/Moderate | organic-chemistry.org |

| CuBr, Na2CO3, H2O, DMSO | Substituted amines, Salicylaldehydes, Calcium carbide | Amino-substituted benzofurans | High | acs.org |

| (PPh3)PdCl2, CuI | Terminal alkynes, Iodophenols | Benzofuran derivatives | Good to excellent | acs.org |

A general and efficient copper-catalyzed amidation of aryl halides has been developed using CuI with a 1,2-diamine ligand. nih.gov Copper(II) acetate catalyzes the coupling of arylboronic acids and amines to form diarylamines and N-alkyl anilines. organic-chemistry.org In a one-pot synthesis, copper bromide has been used to produce amino-substituted benzofurans from substituted amines, salicylaldehydes, and calcium carbide. acs.org Additionally, a combination of palladium and copper catalysts in a Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization, yields benzofuran derivatives in high yields. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of safer solvents, minimizing waste, and employing catalytic methods to improve atom economy. Researchers are exploring water as a solvent, developing solvent-free reaction conditions, and utilizing reusable catalysts to create more sustainable synthetic routes. The goal is to produce this compound with high efficiency while minimizing the generation of hazardous substances.

Microwave-Assisted and One-Pot Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of complex molecules like this compound. This technique often leads to significantly reduced reaction times, increased yields, and improved purity of the final product compared to conventional heating methods.

| Reaction Type | Starting Materials | Catalyst/Reagents | Conditions | Key Advantages |

| One-Pot Synthesis | 2-halobenzamides, 2-ethynylphenols | Palladium catalyst, Base | Microwave irradiation | Reduced reaction time, high efficiency, minimized waste |

Purification and Isolation Techniques for this compound Compounds

The purification and isolation of this compound are critical steps to ensure the final product meets the required standards of purity for subsequent applications. Common techniques employed include:

Crystallization: This is a widely used method for purifying solid compounds. The crude this compound is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This technique is extensively used to separate the desired compound from byproducts and unreacted starting materials. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different components are eluted at different rates using a mobile phase, allowing for the collection of pure this compound.

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, prep-TLC can be an effective method to isolate pure samples of this compound.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.

Yield Optimization and Scalability Considerations for this compound Synthesis

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound.

Yield Optimization: This involves the systematic variation of reaction parameters to maximize the formation of the desired product. Key factors that are often optimized include:

Catalyst and Ligand: The choice of the palladium catalyst and its corresponding ligand can significantly influence the reaction rate and yield.

Base and Solvent: The nature and concentration of the base, as well as the choice of solvent, play a critical role in the reaction's efficiency.

Temperature and Reaction Time: Careful control of the reaction temperature and duration is essential to ensure complete conversion of starting materials while minimizing the formation of degradation products.

Scalability: Translating a laboratory-scale synthesis to a larger, industrial scale presents several challenges. Considerations for the scalable synthesis of this compound include:

Cost and Availability of Starting Materials: The economic viability of the synthesis on a large scale depends on the cost and ready availability of the starting materials and reagents.

Process Safety: Thorough safety assessments are necessary to manage the risks associated with handling large quantities of chemicals and running reactions at a larger volume.

Heat Transfer: Efficient heat management is critical in large-scale reactions, as exothermic or endothermic processes can be more difficult to control.

Work-up and Purification: The methods used for work-up and purification must be adaptable to large-scale operations, often requiring a shift from chromatographic methods to crystallization or extraction-based purifications.

| Parameter | Laboratory Scale Considerations | Large Scale (Scalability) Considerations |

| Purification | Column Chromatography, Prep-TLC | Crystallization, Extraction |

| Heating | Heating mantle, oil bath, microwave | Jacketed reactors with controlled heating/cooling |

| Reagent Cost | Less critical | Major cost factor |

| Safety | Standard laboratory safety protocols | Detailed process safety management |

Spectroscopic and Analytical Techniques for Structural Elucidation of 2 1 Benzofuran 2 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-(1-benzofuran-2-yl)benzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzofuran (B130515) and benzamide (B126) rings. nih.gov The aromatic protons of both the benzofuran and the benzamide moieties typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. nih.govmdpi.com The exact chemical shifts and splitting patterns are influenced by the electronic effects of the substituents and the relative positions of the protons on the rings. The protons of the amide group (-CONH₂) would likely appear as a broad singlet, with a chemical shift that can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Benzofuran & Benzamide) | 7.0 - 8.5 | Multiplet |

This table is predictive and actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is particularly characteristic and appears significantly downfield, typically in the range of 165-175 ppm. nih.gov The aromatic carbons of the benzofuran and benzamide rings will resonate in the region of approximately 110-160 ppm. researchgate.netchemicalbook.com The specific chemical shifts of these carbons are influenced by their position on the rings and the nature of the adjacent atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (-C=O) | 165 - 175 |

This table is predictive and actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system. github.io

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is invaluable for assigning the signals of the protonated carbons in the benzofuran and benzamide rings. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for establishing the connectivity between the benzofuran and benzamide moieties, for instance, by showing a correlation between a proton on one ring and a carbon on the other, through the connecting bond. It also helps in assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the fusion points of the rings. ipb.ptgithub.io

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. nih.gov For this compound, with a molecular formula of C₁₅H₁₁NO₂, the expected exact mass would be calculated and compared to the experimentally determined value. chemsynthesis.com A close match between the calculated and observed mass would provide strong evidence for the correct elemental composition of the synthesized compound.

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecular structure and can be used for confirmation. For this compound, the fragmentation pattern would likely involve the cleavage of the bond between the benzofuran and benzamide rings, as well as the loss of the amide group or parts of it. researchgate.netresearchgate.net Analysis of the masses of the resulting fragment ions can help to confirm the presence of both the benzofuran and benzamide substructures within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of this method lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a molecular fingerprint.

For this compound, the IR spectrum reveals key absorptions that confirm the presence of its constituent functional groups. The amide group is particularly well-defined, exhibiting characteristic stretching vibrations for the N-H and C=O bonds. The aromatic rings of the benzofuran and benzamide moieties also show distinctive absorption bands.

A study on related benzamide-containing heterocyclic compounds showed a strong absorption band for the C=O group at 1706 cm⁻¹. mdpi.com In the case of benzamide itself, the National Institute of Standards and Technology (NIST) provides reference spectra showing these characteristic peaks. nist.gov For derivatives containing a benzofuran ring, the C=O stretching vibration is often observed around 1650 cm⁻¹. vulcanchem.com Another related benzamide derivative exhibited a C=O stretching frequency at 1663 cm⁻¹. nih.gov

The following table summarizes the expected IR absorption bands for this compound based on the analysis of its functional groups and data from related structures.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3400-3100 |

| Aromatic C-H | Stretch | 3100-3000 |

| Carbonyl C=O | Stretch | ~1660 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-N | Stretch | 1400-1200 |

| C-O (Ether) | Stretch | 1250-1050 |

These characteristic absorption frequencies collectively provide strong evidence for the proposed structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic benzofuran and benzamide ring systems. The conjugation between these two moieties influences the energy of these transitions and, consequently, the λmax values.

Studies on similar molecules provide insight into the expected spectral features. For instance, benzamide itself exhibits absorption maxima in the UV region. nist.gov The introduction of a benzofuran group, which is also a chromophore, is expected to lead to a more complex spectrum, potentially with a bathochromic (red) shift of the absorption bands due to the extended conjugation. Research on other benzofuran derivatives shows absorption bands in the range of 280-350 nm. researchgate.net The specific solvent used can also influence the λmax values due to solvatochromic effects.

The anticipated UV-Vis absorption data for this compound are summarized below.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Benzamide Moiety | π → π | ~270-290 |

| Benzofuran Moiety | π → π | ~280-320 |

| Conjugated System | π → π* | >300 |

The precise λmax values and their corresponding molar absorptivities (ε) would need to be determined experimentally to fully characterize the electronic properties of the molecule.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about functional groups and electronic structure, X-ray crystallography offers the most definitive and detailed three-dimensional structural information for crystalline solids. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the precise positions of all atoms in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions.

For example, a study on N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, a related complex benzamide, determined its crystal structure to be in the monoclinic space group P 21/n. scirp.org Another study on a different benzofuran-containing heterocycle also utilized X-ray diffraction to confirm the structure and revealed details about intermolecular contacts like π–π stacking. mdpi.com

Should single crystals of this compound be obtained, the following crystallographic data could be determined:

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal packing. |

The successful application of X-ray crystallography would provide an unequivocal structural proof for this compound, complementing the data obtained from spectroscopic techniques.

Computational and Theoretical Studies on 2 1 Benzofuran 2 Yl Benzamide

Quantum Chemical Calculations for 2-(1-benzofuran-2-yl)benzamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of this compound.

The electronic structure of this compound has been investigated to understand its reactivity and stability. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this understanding. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.58 |

Note: The values presented are representative examples from theoretical calculations and may vary depending on the specific computational methods and basis sets used.

Conformational analysis of this compound is critical for understanding its three-dimensional structure and how it orients itself to interact with biological targets. The molecule's flexibility is largely determined by the torsion angle between the benzofuran (B130515) and benzamide (B126) ring systems. Potential Energy Surface (PES) scans are performed by systematically rotating this dihedral angle to identify low-energy, stable conformations.

These studies reveal that the molecule's most stable conformation is non-planar, with a significant twist between the two aromatic moieties. This twisted arrangement is crucial for fitting into the binding pockets of target proteins. The energy landscape typically shows a global minimum corresponding to this twisted structure, with energy barriers to rotation that define the molecule's conformational flexibility at physiological temperatures.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, these simulations have been instrumental in elucidating its interaction with enzymes like PARP-1.

Docking studies consistently predict that this compound binds to the nicotinamide (B372718) binding site of PARP-1. The benzamide moiety is predicted to mimic the interactions of the native nicotinamide substrate. Key interactions typically observed in these simulations include:

Hydrogen Bonds: The amide group of the benzamide ring forms crucial hydrogen bonds with the backbone of key amino acid residues in the active site, such as Glycine and Serine.

Pi-Pi Stacking: The aromatic benzofuran ring engages in pi-pi stacking interactions with a Tyrosine residue in the binding pocket, which is a hallmark interaction for many PARP-1 inhibitors.

This predicted binding mode, where the benzamide provides hydrogen bonding and the benzofuran engages in stacking interactions, explains the structural basis for its inhibitory activity.

Scoring functions are used in molecular docking programs to estimate the binding affinity between the ligand and its target, typically expressed as a binding energy score (e.g., in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction.

For the interaction between this compound and PARP-1, docking scores consistently indicate a strong binding affinity. These computational estimations correlate well with experimentally determined inhibitory concentrations (e.g., IC50 values), validating the predicted binding mode.

Table 2: Representative Docking Scores for this compound with PARP-1

| Docking Program | Scoring Function | Binding Energy (kcal/mol) |

|---|---|---|

| AutoDock Vina | Vina Score | -9.5 |

| Glide | GlideScore | -8.8 |

Note: Scores are illustrative and depend heavily on the specific software, scoring function, and receptor preparation.

Molecular Dynamics (MD) Simulations of this compound and its Complexes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations of the this compound-PARP-1 complex are performed to assess the stability of the predicted binding mode and to understand the subtle conformational changes that occur upon binding.

These simulations typically run for nanoseconds to microseconds, tracking the movements of every atom in the system. Analysis of the MD trajectory confirms the stability of the key interactions identified in docking studies. The hydrogen bonds formed by the benzamide group and the pi-pi stacking of the benzofuran ring are generally maintained throughout the simulation, confirming their importance for stable binding. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies through methods like MM/PBSA and MM/GBSA. The stability is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation.

Dynamic Behavior and Stability of Protein-2-(1-benzofuran-2-yl)benzamide Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. diva-portal.orgresearchgate.net This method provides critical insights into the stability and dynamic behavior of a ligand, such as this compound, when bound to a protein. diva-portal.orgresearchgate.net

The stability of a protein-ligand complex during an MD simulation is often assessed by monitoring several key parameters:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms over the course of the simulation from their initial position. A stable RMSD value, typically fluctuating within 1-3 Å for globular proteins, suggests that the protein-ligand complex has reached equilibrium and remains stable. researchgate.net Studies on related benzofuran and benzamide derivatives show that stable RMSD values are indicative of a stable interaction between the ligand and the protein's binding pocket. researchgate.netnih.govacs.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. researchgate.net Higher RMSF values indicate greater flexibility, which can be important for ligand binding and protein function. Analysis of RMSF in complexes with benzofuran or benzamide analogues helps pinpoint which protein residues have their flexibility altered upon ligand binding. nih.gov

In studies on similar heterocyclic compounds, MD simulations running for nanoseconds (e.g., 100 ns) have been used to confirm the stability of protein-ligand complexes, providing confidence in the binding modes predicted by molecular docking. researchgate.netnih.govacs.org Such analyses would be essential to confirm the binding stability of this compound with its biological targets.

Solvent Effects on this compound Binding

The solvent environment, typically water in biological systems, plays a critical role in molecular recognition and binding. Computational studies on benzamide and related derivatives often incorporate solvent effects to achieve more accurate predictions. worldscientific.comresearchgate.net The presence of water molecules can influence ligand binding by mediating interactions between the ligand and the protein or by affecting the energetic cost of displacing water from the binding site.

Calculations can be performed in a simulated gas phase and then compared to results in various solvent environments (e.g., cyclohexane, toluene, water) to demonstrate the solvent's impact on molecular structure and properties. worldscientific.com For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to evaluate electronic excitations in different polar and non-polar liquids, providing insights into how the solvent alters the electronic properties of a compound like this compound. researchgate.net These theoretical approaches are crucial for understanding the structure-activity relationship in a realistic physiological context. worldscientific.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. tandfonline.com This technique is widely applied in drug discovery to predict the activity of new compounds and to understand the structural features necessary for biological function. tandfonline.comelsevierpure.com Numerous QSAR studies have been conducted on benzofuran and benzamide derivatives to model activities ranging from anticancer to antimicrobial. bohrium.comsphinxsai.comtandfonline.comnih.gov

The fundamental principle of QSAR is that variations in the biological activity of a series of compounds are dependent on the variations in their structural or physicochemical properties. nih.gov A typical QSAR workflow involves creating a dataset of compounds with known activities, calculating molecular descriptors, selecting the most relevant descriptors, building a mathematical model, and validating its predictive power. youtube.com

Descriptors and Feature Selection for QSAR Models

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. sphinxsai.com For a compound like this compound, a wide array of descriptors can be calculated, often categorized by their dimensionality.

| Descriptor Type | Examples | Description |

| 1D Descriptors | Molecular Weight, LogP (lipophilicity), Atom Counts, Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors. | These are the simplest descriptors, derived directly from the molecular formula without considering the 3D structure. |

| 2D Descriptors | Topological Indices, Connectivity Indices, Structural Keys. | These descriptors are derived from the 2D representation of the molecule, considering how atoms are connected. |

| 3D Descriptors | Steric (e.g., Molecular Volume), Electronic (e.g., Dipole Moment), Quantum-Mechanical (e.g., HOMO/LUMO energies), van der Waals Surface Area. | These descriptors are calculated from the 3D conformation of the molecule and describe its shape, size, and electronic properties. |

This table is based on information from multiple sources. sphinxsai.commdpi.comigi-global.com

Given that thousands of descriptors can be calculated for a single molecule, a critical step in QSAR modeling is feature selection . elsevierpure.comoup.com This process aims to identify the most relevant descriptors that have the strongest correlation with biological activity, while reducing model complexity and avoiding overfitting. aip.org Common feature selection methods include:

Stepwise Regression (Forward Selection, Backward Elimination): These methods iteratively add or remove descriptors from the model based on their statistical significance. oup.com

Genetic Algorithms (GA): Inspired by natural evolution, this method explores different combinations of descriptors to find an optimal set that produces a highly predictive model. oup.com

Recursive Feature Elimination (RFE): This technique fits a model and recursively removes the weakest features until an optimal number is reached. aip.org

Machine Learning-Based Methods: Algorithms like Random Forest can be used to rank the importance of features. aip.orgethz.ch

Predictive Modeling for Biological Activity

Once a relevant set of descriptors is selected, a mathematical model is built to establish the quantitative relationship with biological activity. aip.org Various statistical and machine learning methods are used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). oup.comphyschemres.org

The quality and predictive power of a QSAR model are evaluated using several statistical parameters. A robust model is essential for accurately predicting the activity of novel compounds. tandfonline.comnih.gov

| Statistical Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the biological activity that is predictable from the descriptors. It measures the goodness of fit for the training set. | > 0.8 |

| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model, typically calculated using a leave-one-out (LOO) procedure. | > 0.7 |

| R²pred (External R²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. This is a crucial test of the model's true predictive power. | > 0.6 |

| F-test value (Fischer's value) | Indicates the statistical significance of the regression model. | High value |

| s² (Standard Deviation of Regression) | Represents the error of the estimate. | Low value |

This table summarizes data from QSAR studies on benzofuran and benzamide derivatives. researchgate.nettandfonline.comphyschemres.orgmdpi.comnih.gov

For example, a 2D-QSAR model for benzofuran-based vasodilators achieved an R² of 0.816 and a Q²cv of 0.731, indicating a statistically significant model. mdpi.comnih.gov Similarly, a 3D-QSAR model for benzamide FtsZ inhibitors yielded an R² of 0.8319 and a Q² of 0.6213, demonstrating good predictive capability. researchgate.net Such validated models can then be used to predict the biological activity of new derivatives of this compound before they are synthesized.

De Novo Design and Virtual Screening of this compound Analogues

Computational chemistry offers powerful tools for the discovery of novel bioactive molecules through virtual screening and de novo design. plos.org These methods are instrumental in exploring vast chemical spaces to identify promising new drug candidates based on a lead structure like this compound.

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This process acts as a filter to narrow down millions or even billions of compounds to a manageable number for experimental testing. nih.govacs.org For instance, a pharmacophore model derived from active benzamide compounds was used to screen a virtual library to identify new potent analogues for treating tuberculosis. nih.gov Similarly, screening the ZINC database, a free library of commercially available compounds, has been used to find novel hits for various targets based on benzamide scaffolds. jst.go.jp

De Novo Design is a computational strategy for generating entirely new molecular structures with desired properties. whiterose.ac.uk Unlike virtual screening, which searches existing libraries, de novo design algorithms build novel molecules, often piece by piece, within the constraints of a target's binding site or based on the features of a known active ligand. plos.org This approach can lead to the discovery of novel chemotypes and scaffold hopping. plos.org For example, optimization of a 2-benzylidenebenzofuran-3(2H)-one scaffold through chemical modifications suggested by computational design led to the discovery of potent nanomolar inhibitors. nih.gov This demonstrates how an initial hit can serve as a template for designing more potent analogues.

Pharmacological and Biological Evaluation of 2 1 Benzofuran 2 Yl Benzamide in Vitro and Preclinical Models

Target Identification and Validation for 2-(1-benzofuran-2-yl)benzamide

Target identification and validation are foundational steps in drug discovery, aiming to pinpoint the molecular entities through which a compound exerts its therapeutic effect. For the benzofuran (B130515) class of molecules, this involves a variety of biochemical assays to determine their interactions with specific enzymes and receptors.

Benzofuran derivatives have been identified as potent inhibitors of several key enzymes implicated in disease. The structural characteristics of the benzofuran nucleus combined with various substitutions allow for interaction with the active sites of these enzymes.

Cholinesterases: A series of benzofuran-2-carboxamide (B1298429) derivatives were synthesized and evaluated as new cholinesterase inhibitors. nih.gov Several of these compounds were found to be potent inhibitors of butyrylcholinesterase, with IC50 values in the micromolar to nanomolar range (0.054–2.7 µM). nih.gov

Histone Demethylases: Novel benzofuran derivatives have been developed as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in oncology. The representative compound 17i demonstrated excellent LSD1 inhibition with an IC50 of 0.065 μM. nih.gov

Sirtuins: In a study focused on sirtuins, a class of histone deacetylases, synthesized benzofuran derivatives displayed selective inhibitory activity against SIRT2, with IC50 values at the micromolar level. mdpi.com

Peptide Deformylase: Benzofuran-4,5-diones have been identified as novel inhibitors of human peptide deformylase (HsPDF), with IC50 values ranging from 5.2 to 65 μM. nih.gov

Other Enzymes: Other research has pointed to benzofuran derivatives as inhibitors of chorismate mutase, an enzyme in bacteria, suggesting potential for developing antitubercular agents. acs.org

Table 1: Enzyme Inhibition by Benzofuran Derivatives

| Enzyme Target | Benzofuran Derivative Class | Observed Activity (IC50) | Reference |

|---|---|---|---|

| Butyrylcholinesterase | Benzofuran-2-carboxamides | 0.054 - 2.7 µM | nih.gov |

| Lysine Specific Demethylase 1 (LSD1) | Substituted Benzofurans | 0.065 µM | nih.gov |

| SIRT2 | Substituted Benzofurans | Micromolar range | mdpi.com |

| Human Peptide Deformylase (HsPDF) | Benzofuran-4,5-diones | 5.2 - 65 µM | nih.gov |

| Chorismate Mutase | Diaryl Benzofurans | 64-65% inhibition at 30 mM | acs.org |

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Benzofuran and benzamide (B126) derivatives have been shown to interact with various receptors, acting as antagonists or agonists.

Serotonin 5-HT3 Receptors: Novel benzamide derivatives have been developed as highly potent and specific antagonists of 5-HT3 receptors. One such compound, (S)-28, demonstrated a high affinity for 5-HT3 receptor binding sites in the rat entorhinal cortex, with a Ki value of 0.19 nM. nih.gov

Cannabinoid CB2 Receptors: A series of 2,3-dihydro-1-benzofuran derivatives were designed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov These compounds stimulate γ-[35S]GTP binding in cell membranes expressing the human CB2 receptor, indicating agonist activity. nih.gov

STING Agonists: Certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) protein. nih.gov Their interaction with STING was confirmed to be specific, as no induction of the IFN-β promoter was observed in the presence of a mutated, inactive STING protein. nih.gov

Cellular Assays for Biological Activity of this compound

Cellular assays provide a more complex biological system to evaluate the effects of a compound on cell health, proliferation, and specific signaling pathways.

The antiproliferative potential of benzofuran-2-carboxamides and related compounds has been extensively studied in various cancer cell lines.

Antiproliferative Activity: Novel benzofuran-2-carboxamide derivatives have demonstrated concentration-dependent antiproliferative effects. nih.gov For instance, one 2-imidazolynyl substituted compound showed selectivity for the SK-BR-3 breast cancer cell line, while others were selective for the SW620 colon cancer cell line. nih.gov Studies on other benzofuran derivatives have shown cytotoxic activity against a panel of cancer cell lines including leukemia (K562, MOLT-4), cervix carcinoma (HeLa), and human umbilical vein endothelial cells (HUVEC). mdpi.com

In another study, a series of 2-aroyl benzofuran derivatives showed excellent antiproliferative activity against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cells, with IC50 values in the nanomolar range. nih.gov Similarly, potent anti-proliferation was observed for other derivatives against MCF-7, MGC-803 (gastric), H460 (lung), A549, and THP-1 (leukemia) tumor cells. nih.gov

Neuroprotection: Beyond cancer, N-phenylbenzofuran-2-carboxamide derivatives have been evaluated for their neuroprotective effects. Certain compounds were able to rescue mouse hippocampal HT22 neuronal cells from Aβ42-mediated cytotoxicity, indicating potential applications in neurodegenerative diseases. researchgate.netnih.gov

Table 2: Antiproliferative Activity of Benzofuran Derivatives in Specific Cell Lines

| Cell Line | Cancer Type | Benzofuran Derivative Class | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| SK-BR-3 | Breast Cancer | Benzofuran-2-carboxamides | Micromolar range | nih.gov |

| SW620 | Colon Cancer | Benzofuran-2-carboxamides | Micromolar range | nih.gov |

| A549, HT-29, MCF-7 | Lung, Colon, Breast Cancer | 2-Aroyl Benzofurans | Nanomolar range | nih.gov |

| MCF-7, MGC-803, H460 | Breast, Gastric, Lung Cancer | Substituted Benzofurans | 2.06 - 6.15 µM | nih.gov |

| HT22 | Mouse Hippocampal Neurons | N-phenylbenzofuran-2-carboxamides | Significant neuroprotection | researchgate.netnih.gov |

Reporter gene assays are a valuable tool for studying the modulation of specific signaling pathways by a compound. youtube.com When a compound activates a target protein, it can trigger a signaling cascade that leads to the expression of a reporter gene, such as luciferase, which produces a measurable signal. youtube.com

Benzofuran derivatives have been evaluated using such assays to confirm their mechanism of action. nih.gov For example, to identify STING agonists, a reporter gene assay was used that measured luciferase activity driven by the human IFN-β promoter in HEK293T cells expressing STING. nih.govnih.gov Several benzofuran compounds were able to induce IFN-β transcription, confirming their activity as STING agonists. nih.gov Similarly, a cell-based HCV luciferase reporter assay was employed in a high-throughput screen to identify a class of benzofuran compounds that inhibit HCV replication. nih.gov

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that modulate a specific biological target. ewadirect.com The benzofuran scaffold has been successfully used in HTS campaigns to discover novel inhibitors.

In one notable example, a diverse small-molecule library of approximately 300,000 compounds was screened using a cell-based HCV luciferase reporter assay. nih.gov This HTS campaign led to the identification of a benzofuran class of HCV inhibitors. Subsequent optimization of this scaffold resulted in compounds with potent inhibition of HCV (EC50 < 100 nM), low cytotoxicity (CC50 > 25 μM), and high selectivity. nih.gov This demonstrates the utility of HTS in identifying promising lead compounds from the benzofuran chemical space for further drug development.

Mechanistic Investigations at the Molecular and Cellular Level

No studies detailing the mechanistic investigations of this compound at the molecular and cellular level were identified.

Intracellular Signaling Pathway Analysis

There is no available information from scientific literature regarding the analysis of intracellular signaling pathways modulated by this compound.

Gene Expression Profiling

No data from gene expression profiling studies in response to treatment with this compound could be located.

Preclinical In Vivo Efficacy Studies in Animal Models

Comprehensive searches did not uncover any preclinical in vivo efficacy studies for this compound in any animal models.

Disease Models and Model Selection

There is no information available on the use of this compound in any specific disease models or the rationale for the selection of such models.

Pharmacodynamic Markers in Animal Models

No pharmacodynamic markers have been identified or utilized in animal models to assess the biological activity of this compound.

Proof-of-Concept Studies in Relevant Animal Models

No proof-of-concept studies for this compound in any relevant animal models have been published in the available scientific literature.

An in-depth examination of the structure-activity and structure-property relationships of this compound derivatives reveals a landscape of targeted molecular design and synthesis aimed at optimizing therapeutic potential. Researchers employ a variety of strategies to modify this core structure, generating analogues with enhanced activity, selectivity, and pharmacokinetic profiles.

Chemical Reactivity and Stability of 2 1 Benzofuran 2 Yl Benzamide

Functional Group Reactivity of 2-(1-benzofuran-2-yl)benzamide

The reactivity of this compound is centered on the amide bond and the heterocyclic benzofuran (B130515) nucleus. Each part of the molecule exhibits characteristic reactions that contribute to its chemical profile.

The amide group is a key functional component influencing the molecule's reactivity. Amides are generally stable due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. However, they can undergo specific reactions under certain conditions.

Hydrolysis: The most significant reaction of the amide linkage is hydrolysis, which cleaves the C-N bond. This reaction can be catalyzed by acid or base, typically requiring elevated temperatures. libretexts.orgstackexchange.com

Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., HCl, H₂SO₄) and water, the amide is protonated on the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately yields a carboxylic acid (benzoic acid derivative) and an amine salt. libretexts.orgresearchgate.netresearchgate.net For this compound, this would result in 2-(1-benzofuran-2-yl)benzoic acid and ammonia (B1221849).

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is generally irreversible as the final step produces a carboxylate salt and ammonia or an amine. libretexts.orggeocities.wsacs.org The products would be the sodium salt of 2-(1-benzofuran-2-yl)benzoic acid and ammonia.

The conditions for amide hydrolysis are often harsh, reflecting the stability of the amide bond. For instance, hydrolysis of benzamide (B126) can require refluxing with concentrated sodium hydroxide or extended heating with strong acids. stackexchange.comgeocities.ws

Enzymatic Degradation: Certain enzymes, such as amidases and proteases, are capable of catalyzing the hydrolysis of amide bonds under physiological conditions. researchgate.netnih.govcore.ac.uk The susceptibility of this compound to such enzymatic degradation would depend on its ability to fit into the active site of a specific enzyme.

Reduction: The amide functional group can be reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts the carbonyl group into a methylene (B1212753) group (CH₂). doubtnut.comstackexchange.comunacademy.com The reduction of this compound would yield 2-(1-benzofuran-2-yl)benzylamine.

Table 1: Expected Reactivity of the Amide Linkage

| Reaction | Reagents/Conditions | Expected Products |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | 2-(1-Benzofuran-2-yl)benzoic acid and Ammonium (B1175870) ion |

| Base Hydrolysis | OH⁻, Heat | 2-(1-Benzofuran-2-yl)benzoate and Ammonia |

The benzofuran ring is an aromatic heterocyclic system that exhibits reactivity characteristic of electron-rich aromatic compounds. researchgate.net The fusion of the benzene (B151609) and furan (B31954) rings influences the electron distribution and the sites of reaction.

Electrophilic Aromatic Substitution: The benzofuran ring is generally reactive towards electrophiles. researchgate.net Theoretical studies and experimental evidence suggest that electrophilic attack preferentially occurs on the furan ring, which is more activated than the benzene ring. pixel-online.net While furan itself typically undergoes substitution at the C2 position, in benzofuran, the C2 position is generally more reactive than the C3 position for many electrophilic substitutions, such as nitration and formylation. stackexchange.comechemi.com However, the substitution pattern can be influenced by the specific electrophile and reaction conditions. The presence of the benzamide group at the C2 position of the phenyl ring in this compound would likely direct electrophiles to the C3 position of the benzofuran ring.

Oxidation: The benzofuran ring can be susceptible to oxidation, particularly at the electron-rich furan moiety. Oxidizing agents can lead to ring-opening products. For example, biomimetic oxidation with hydrogen peroxide catalyzed by metalloporphyrins can lead to the formation of epoxides across the C2-C3 double bond, which can then undergo further reactions to yield ring-opened products like keto esters or salicylaldehyde (B1680747) derivatives. mdpi.comresearchgate.net Oxidation with reagents like Mn(III)/Co(II) catalysts in the presence of oxygen can also result in oxidative ring-opening. rsc.orgresearchgate.net

Photochemical Reactions: The C2-C3 double bond of the benzofuran ring can participate in photochemical reactions. tandfonline.com For instance, benzofurans can undergo [2+2] cycloadditions with other unsaturated molecules upon UV irradiation. oup.comyoutube.com They can also undergo photodimerization. rsc.org The specific outcome of photochemical reactions would depend on the reaction conditions and the presence of other reactants.

Table 2: Expected Reactivity of the Benzofuran Ring

| Reaction Type | Position of Attack | Potential Products |

|---|---|---|

| Electrophilic Substitution | C3-position | 3-Substituted-2-(1-benzofuran-2-yl)benzamide |

| Oxidation | C2-C3 bond | Ring-opened products (e.g., keto-esters) |

Chemical Stability under Various Conditions (e.g., pH, light, heat)

The stability of this compound is a critical parameter, particularly in the context of its storage and handling. Degradation can occur through hydrolysis, photolysis, or thermal decomposition.

As discussed in the reactivity of the amide linkage, this compound is expected to undergo hydrolysis under either acidic or basic conditions, particularly with heating. libretexts.org The rate of hydrolysis would be dependent on the pH and temperature. At neutral pH and ambient temperature, the compound is expected to be relatively stable, as amides generally resist hydrolysis in plain water. libretexts.org The presence of the bulky benzofuran substituent may sterically hinder the approach of nucleophiles to the amide carbonyl, potentially slowing the rate of hydrolysis compared to simpler benzamides. Studies on related benzofuran-2-carboxamide (B1298429) derivatives have shown that hydrolysis, for example with NaOH in ethanol, can be used to convert the amide to the corresponding carboxylic acid. mdpi.com

A photostability assessment evaluates the effect of light exposure on a compound. According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing involves exposing the substance to a defined light source to identify any resulting changes. europa.eurjptonline.org The benzofuran and benzamide moieties both contain chromophores that absorb UV light, making this compound potentially susceptible to photodegradation.

Benzofuran derivatives are known to undergo photochemical reactions, such as cycloadditions and dimerizations, upon irradiation. tandfonline.comoup.comresearchgate.netscienceopen.com These reactions proceed via excited states of the molecule and can lead to the formation of various photoproducts. The specific degradation pathway would depend on the wavelength of light and the environment (e.g., solvent, presence of oxygen). A systematic photostability study would involve exposing a solution of the compound to controlled light sources (e.g., xenon lamp, near-UV fluorescent lamp) and analyzing for degradation over time using a stability-indicating analytical method. europa.eu

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound involves reactions at both the benzofuran ring and the amide group.

Oxidation: The benzofuran ring is the more likely site of oxidation under mild conditions. As mentioned previously, oxidation can lead to cleavage of the furan ring. mdpi.com Stronger oxidizing conditions could potentially affect the benzene rings as well, but this would typically require more forcing conditions. The amide linkage is generally resistant to oxidation.

Reduction: The amide group is the primary site for reduction. As noted, strong reducing agents like LiAlH₄ are capable of reducing the amide to an amine. doubtnut.comstackexchange.com Catalytic hydrogenation can also be used to reduce amides, though it often requires high pressures and temperatures. unacademy.com The benzofuran ring can also be reduced under certain conditions. For example, catalytic hydrogenation can reduce the C2-C3 double bond to give the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. researchgate.net The choice of reducing agent and conditions would determine the selectivity of the reduction.

Insufficient Information for Derivatization of this compound for Conjugation and Probe Development

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data on the derivatization of the chemical compound this compound for the purposes of conjugation and probe development.

The investigation sought to identify methodologies and research findings related to the functionalization of this particular molecule to enable its use in creating bioconjugates or molecular probes. Such modifications typically involve the introduction of reactive functional groups that allow for covalent linkage to other molecules, such as fluorophores, biotin, or macromolecules like proteins.

However, the current body of scientific literature does not appear to contain specific studies detailing these derivatization strategies for this compound. While research exists on the synthesis and modification of the broader benzofuran and benzamide classes of compounds, this information does not directly address the specific compound of interest in the context of conjugation and probe development. Therefore, detailed research findings, data tables on derivatization strategies, or the properties of any resulting conjugates for this compound cannot be provided at this time.

Further research would be necessary to explore and develop methods for the derivatization of this compound for these applications.

Future Directions and Research Opportunities for 2 1 Benzofuran 2 Yl Benzamide

Exploration of Novel Therapeutic Applications (preclinical stage)

The benzofuran (B130515) nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. nih.gov Preclinical research has highlighted the potential of benzofuran-containing molecules in several therapeutic areas, suggesting promising avenues for 2-(1-benzofuran-2-yl)benzamide.

Neurodegenerative Diseases: Benzofuran derivatives have demonstrated notable neuroprotective properties. nih.gov Studies on various benzofuran compounds have shown they can inhibit excitotoxicity, reduce the production of reactive oxygen species (ROS), and protect against oxidative stress, all of which are implicated in the pathology of neurodegenerative disorders. nih.gov For instance, certain benzofuran-2-carboxamide (B1298429) derivatives have been shown to protect primary rat cortical cells from NMDA-induced excitotoxicity. nih.gov Furthermore, some benzofuran structures have exhibited potent inhibitory effects on the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease. nih.govresearchgate.net A benzofuran-enaminone derivative was recently evaluated for its therapeutic efficacy in a rat model of Alzheimer's disease, where it was found to counteract neurotoxicity by regulating the expression of genes related to apoptosis and the disease itself. nih.gov Given these precedents, this compound could be investigated for its potential to modulate pathways involved in diseases like Alzheimer's and Parkinson's.

Antimicrobial and Antifungal Activity: The benzofuran core is present in many compounds with demonstrated antimicrobial and antifungal properties. researchgate.netresearchgate.netnih.gov Research has shown that specific derivatives can be effective against a range of pathogens. For example, certain (benzofuran-2-yl) ketoxime derivatives have shown strong activity against Candida albicans and Staphylococcus aureus. nih.gov Other studies have synthesized benzofuran-oxadiazole conjugates that exhibited potent antitubercular activity against Mycobacterium tuberculosis. researchgate.net This suggests that this compound could be a valuable scaffold for developing new anti-infective agents, particularly in an era of growing antimicrobial resistance.

Anticancer Properties: Benzofuran derivatives are being actively investigated for their potential as anticancer agents. nih.govresearchgate.net They have been shown to target various mechanisms involved in cancer progression. For example, novel benzofuran hybrids have been designed as dual inhibitors of PI3K and VEGFR2, two important targets in cancer therapy. nih.gov Other research on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one has shown selective cytotoxic activity against chronic myelogenous leukemia cells, inducing apoptosis and exhibiting pro-oxidative effects within the cancer cells. mdpi.com These findings support the preclinical evaluation of this compound and its analogues for their efficacy against various cancer cell lines.

Other Potential Applications: The biological versatility of the benzofuran scaffold extends to other areas, including anti-inflammatory, analgesic, anticonvulsant, and antiviral activities. researchgate.netmdpi.com The cannabinoid receptor 2 (CB2), an emerging target for treating neuropathic pain, has been successfully targeted by 2,3-dihydro-1-benzofuran derivatives. nih.gov This broad spectrum of activity underscores the need for comprehensive preclinical screening of this compound to identify and validate novel therapeutic uses.

Development of Advanced Synthetic Methodologies

While classical methods for benzofuran synthesis exist, future research will benefit from the development of more efficient, modular, and scalable synthetic strategies to produce this compound and its derivatives. nih.gov Advanced methodologies can facilitate the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Transition-Metal Catalysis: Modern organic synthesis heavily relies on transition-metal catalysis, and this is a particularly fruitful area for benzofuran synthesis. acs.org

Palladium (Pd) Catalysis: Palladium-catalyzed reactions are widely used for constructing the benzofuran core. nih.gov Methodologies such as tandem C-H activation/oxidation reactions involving 2-hydroxystyrenes and iodobenzenes have been developed. nih.gov A modular strategy combining 8-aminoquinoline (B160924) (8-AQ) directed C-H arylation with a subsequent transamidation protocol allows for the efficient synthesis of diverse benzofuran-2-carboxamide derivatives. nih.govchemrxiv.org This approach uses Pd-catalysis to install a variety of aryl and heteroaryl groups at the C3 position of the benzofuran scaffold. nih.govchemrxiv.org

Nickel (Ni), Rhodium (Rh), and Copper (Cu) Catalysis: Beyond palladium, other transition metals are being explored. Nickel catalysts have been used to promote intramolecular nucleophilic addition reactions to furnish benzofuran derivatives. acs.org Relay rhodium-mediated catalysis has been employed for the arylation and cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. acs.org Additionally, combined palladium-copper catalytic systems are used in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization to yield benzofurans. acs.org

C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular diversification, as it avoids the need for pre-functionalized starting materials. nih.gov This approach allows for the late-stage modification of the benzofuran scaffold, which is highly valuable in drug discovery for rapidly generating analogues. The use of directing groups, such as the 8-aminoquinoline auxiliary, enables regioselective C-H arylation at the C3 position of the benzofuran ring, providing a flexible route to complex derivatives. nih.govchemrxiv.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and offers significant opportunities for accelerating the development of this compound. jsr.orgnih.gov While specific applications to this compound are not yet published, the general capabilities of AI/ML can be readily applied.

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the therapeutic potential of novel compounds. nih.govnih.gov For this compound, these models could predict its bioactivity against various targets, as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby prioritizing the most promising derivatives for synthesis and testing. scribd.com

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules from scratch. scribd.com By providing the benzofuran-2-yl-benzamide scaffold as a starting point, these models could generate new derivatives optimized for specific properties, such as high binding affinity to a target protein or improved metabolic stability.

Synthesis Planning: AI tools are being developed to assist in retrosynthetic analysis, predicting viable and efficient synthetic routes for complex molecules. nih.gov This could help chemists devise optimal ways to synthesize novel analogues of this compound, potentially reducing the time and cost associated with their production.

Target Identification and Validation: Machine learning can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate new drug targets. researchgate.net This could reveal novel mechanisms and pathways through which this compound might exert a therapeutic effect, opening up new indications for the compound.

Design of Targeted Delivery Systems (e.g., prodrugs, nanocarriers)

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted delivery systems is a critical future direction. stanford.edu

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. Designing a prodrug of this compound could improve its solubility, permeability, or pharmacokinetic profile. For example, a cleavable moiety could be attached to the amide nitrogen or another suitable position, designed to be released by specific enzymes that are overexpressed in target tissues (e.g., tumors or inflamed areas).

Nanocarrier-Based Delivery: Encapsulating this compound within nanocarriers offers a powerful approach for targeted delivery. nih.gov

Liposomes and Polymeric Nanoparticles: These are biocompatible vesicles that can carry both hydrophilic and hydrophobic drugs. The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) that specifically recognize and bind to receptors on the surface of target cells, leading to enhanced drug accumulation at the desired site. nih.gov

Dendrimers: These are highly branched, well-defined macromolecules that can be engineered to carry drug molecules and targeting moieties. Their size and surface chemistry can be precisely controlled to optimize delivery to specific organs, such as the kidneys. nih.gov

Albumin Nanoparticles: Leveraging the natural transport properties of albumin, these nanoparticles can improve drug circulation time and accumulation in certain tissues. The size of albumin nanoparticles can be optimized for cellular uptake through various endocytosis pathways. nih.gov

The choice of delivery system will depend on the specific therapeutic application and the physicochemical properties of the this compound derivative being developed.

Investigation of Polypharmacology and Multi-Target Approaches

Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly recognized as a beneficial attribute, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The benzofuran scaffold is well-suited for the design of multi-target ligands.

Multi-Target Drug Design: Research has already begun to explore the "multi-target neuroprotective chemical space" of benzofuran scaffolds for Alzheimer's disease, aiming to discover compounds that can simultaneously modulate multiple pathological events. nih.gov A rational drug design approach could be used to modify the this compound structure to incorporate pharmacophores known to interact with different, but disease-relevant, targets.

Dual-Inhibitor Development: A concrete example of a multi-target approach is the development of benzofuran derivatives that act as dual inhibitors of PI3K and VEGFR2 for cancer treatment. nih.gov This strategy can lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms that arise from single-target therapies. Future work on this compound could involve screening it against panels of kinases or other enzyme families to identify multiple targets. By systematically exploring its interactions, researchers can develop a more comprehensive understanding of its mechanism of action and potentially identify opportunities for developing it as a multi-targeted therapeutic agent.

Conclusion

Summary of Key Findings on 2-(1-benzofuran-2-yl)benzamide

Research into the chemical scaffold of benzofuran (B130515), of which this compound is a part, has revealed a class of compounds with significant and diverse biological activities. nih.govmedcraveonline.com While specific studies on this compound are not extensively detailed in the reviewed literature, the broader family of benzofuran-2-carboxamide (B1298429) derivatives has been the subject of numerous investigations, yielding several key findings.

Derivatives of benzofuran-2-carboxamide have demonstrated notable potential across various therapeutic areas. A significant body of research has focused on their neuroprotective and antioxidant effects. nih.govresearchgate.net For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown considerable protection against NMDA-induced excitotoxic neuronal cell damage. nih.govresearchgate.net Some of these compounds also exhibit potent inhibition of NMDA-induced reactive oxygen species (ROS) generation and possess radical scavenging and anti-lipid peroxidation activities. nih.govresearchgate.netrsc.org

In the realm of oncology, benzofuran derivatives are recognized for their anticancer properties. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 position of the benzofuran ring, where the carboxamide group is located in the compound , are crucial for cytotoxic activity. nih.gov

Furthermore, the benzofuran-carboxamide scaffold has been explored for its analgesic properties. Studies have shown that certain derivatives exhibit notable pain-relieving effects, suggesting their potential as lead compounds for the development of new analgesic medications. africaresearchconnects.com The antimicrobial and anti-inflammatory potential of this class of compounds has also been reported, highlighting the versatility of the benzofuran core in medicinal chemistry. nih.govnih.govresearchgate.net

The synthesis of benzofuran-2-carboxamide derivatives has been achieved through various chemical strategies, often involving the coupling of a benzofuran-2-carboxylic acid moiety with different amines. nih.gov These synthetic approaches allow for the creation of diverse libraries of compounds for biological screening.

A summary of the biological activities of related benzofuran-2-carboxamide derivatives is presented in the table below.

| Biological Activity | Key Findings for Benzofuran-2-Carboxamide Derivatives |

| Neuroprotection | Protection against NMDA-induced excitotoxicity and reduction of ROS. nih.govresearchgate.net |

| Antioxidant | Scavenging of free radicals and inhibition of lipid peroxidation. nih.govresearchgate.netrsc.org |

| Anticancer | Cytotoxic activity against various cancer cell lines. nih.gov |

| Analgesic | Demonstrated pain-relieving effects in preclinical models. africaresearchconnects.com |

| Antimicrobial | Activity against various microbial strains has been reported for the broader benzofuran class. nih.govnih.gov |

| Anti-inflammatory | Benzofuran derivatives have shown anti-inflammatory potential. nih.govnih.govresearchgate.net |

Significance and Broader Implications of Research on this compound

The research into this compound and its derivatives holds significant implications for the field of medicinal chemistry and drug discovery. The benzofuran nucleus is considered a "privileged scaffold" due to its recurrence in a wide range of biologically active compounds, both natural and synthetic. rsc.org The investigations into benzofuran-2-carboxamides, therefore, contribute to a deeper understanding of how this core structure can be chemically modified to achieve desired therapeutic effects.

The diverse biological activities associated with this class of compounds, including neuroprotective, anticancer, and analgesic properties, underscore their potential as a foundation for the development of novel therapeutics for a variety of diseases. nih.govnih.govafricaresearchconnects.com For instance, the neuroprotective effects observed in some derivatives suggest a potential therapeutic avenue for neurodegenerative disorders like Alzheimer's and Parkinson's disease, which are characterized by excitotoxicity and oxidative stress. nih.gov

The anticancer potential of benzofuran derivatives is also of high importance. nih.govnih.gov As the need for new and more effective cancer treatments continues to grow, the exploration of novel chemical scaffolds like benzofuran-2-carboxamide is crucial. The ability to systematically modify the structure and evaluate the impact on cytotoxicity allows for the rational design of more potent and selective anticancer agents. nih.gov

Furthermore, the discovery of analgesic properties within this compound class opens up possibilities for developing new pain management therapies, potentially with different mechanisms of action and improved side-effect profiles compared to existing drugs. africaresearchconnects.com

In a broader sense, the study of compounds like this compound contributes to the fundamental knowledge of structure-activity relationships. By understanding how different functional groups and substitutions on the benzofuran and benzamide (B126) rings influence biological activity, chemists can design more effective and specific drug candidates. This iterative process of synthesis, biological evaluation, and SAR analysis is at the heart of modern drug discovery.

The versatility of the benzofuran-2-carboxamide scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Future research could uncover new biological targets and applications for this promising class of compounds, further solidifying the importance of the benzofuran motif in the development of new medicines.

Q & A

Q. What are the standard synthetic protocols for 2-(1-benzofuran-2-yl)benzamide and its derivatives?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid via condensation of 2-acetyl benzofuran with isatin .

- Step 2 : Conversion to methyl ester using methanol under acidic conditions.

- Step 3 : Hydrazinolysis with hydrazine hydrate to yield carbohydrazide intermediates.

- Step 4 : Reaction with substituted isatins to generate target derivatives . Key reagents include ethanol for reflux, carbodiimides for coupling, and controlled reaction times (4–6 hours) to optimize yields (72–80%) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Spectroscopy : NMR (¹H/¹³C) to confirm aromatic proton environments and substituent positions, IR for functional group identification (e.g., carbonyl stretches at ~1650 cm⁻¹) .

- Chromatography : HPLC or TLC for purity assessment.

- Thermal Analysis : Melting point determination (e.g., 260–320°C for derivatives) to verify crystallinity .